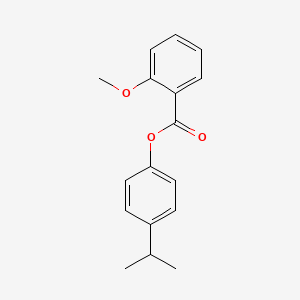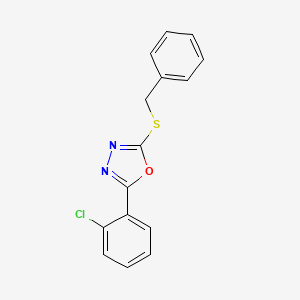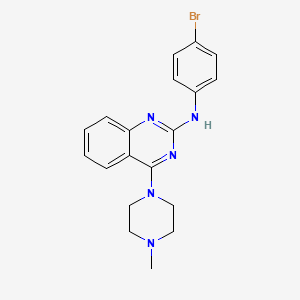
4-isopropylphenyl 2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-isopropylphenyl 2-methoxybenzoate involves several methods. For example, Shimizu et al. (2009) described the waste-free synthesis of condensed heterocyclic compounds using rhodium-catalyzed oxidative coupling, which may relate to similar compounds' synthesis approaches (Shimizu, Hirano, Satoh, & Miura, 2009). Additionally, the conversion of related benzoic acids and esters into various synthesized forms has been discussed, highlighting methods that could potentially apply to 4-isopropylphenyl 2-methoxybenzoate (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds similar to 4-isopropylphenyl 2-methoxybenzoate have been studied using ab initio and DFT methods. Arslan and Algül (2007) provided insights into the molecular structure through cyclization under specific conditions, which could be applicable to the structural analysis of 4-isopropylphenyl 2-methoxybenzoate (Arslan & Algül, 2007).
Chemical Reactions and Properties
Research has shown various chemical reactions related to compounds similar to 4-isopropylphenyl 2-methoxybenzoate. For instance, the study by Nakagawa et al. (2012) on photochromic 4,5-dibenzothienylthiazoles and their spontaneous elimination and substitution reactions may provide insight into the chemical behavior of 4-isopropylphenyl 2-methoxybenzoate derivatives (Nakagawa, Nakashima, & Kawai, 2012).
Physical Properties Analysis
The physical properties of compounds related to 4-isopropylphenyl 2-methoxybenzoate, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments. Although specific studies on 4-isopropylphenyl 2-methoxybenzoate were not found, general principles of physical chemistry apply to such compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are crucial for the application and handling of 4-isopropylphenyl 2-methoxybenzoate. Studies like those by Ishizone et al. (2000) on the anionic polymerization of related compounds provide a framework for understanding the chemical properties relevant to 4-isopropylphenyl 2-methoxybenzoate (Ishizone, Kato, Yamazaki, Hirao, & Nakahama, 2000).
科学的研究の応用
Synthesis and Applications in Material Science The synthesis of condensed heterocyclic compounds via oxidative coupling, as investigated by Shimizu et al. (2009), demonstrates the utility of arene carboxylic acids in producing isocoumarin derivatives, which exhibit solid-state fluorescence. This method, utilizing a rhodium/copper catalyst system under air, highlights the potential for creating materials with specific optical properties, relevant for applications in organic electronics and fluorescence-based sensors (Shimizu et al., 2009).
Analytical Detection of UV Filters Tarazona et al. (2013) developed an analytical method for determining benzophenone-3 and its metabolites in human serum, showcasing the relevance of advanced analytical techniques in monitoring environmental and biological exposure to UV filters. The method employs dispersive liquid-liquid microextraction and liquid chromatography-tandem mass spectrometry, indicating the compound's impact on human health and the environment (Tarazona et al., 2013).
Environmental Behavior and Degradation The study of environmental-friendly adsorption resins for removing benzophenone-4 from water by Zhou et al. (2018) explores the synthesis and application of tertiary amine-functionalized resins. This work underscores the importance of developing sustainable methods for mitigating pollution by organic compounds in aquatic environments (Zhou et al., 2018).
Biodesulfurization and Environmental Microbiology Research by Chen et al. (2009) on the biodesulfurization of model organosulfur compounds introduces a methoxylation pathway, representing a significant advancement in understanding microbial processes for the detoxification and processing of sulfur-containing organic pollutants. This pathway elucidates the microbial conversion mechanisms potentially applicable to environmental bioremediation and the purification of fossil fuels (Chen et al., 2009).
特性
IUPAC Name |
(4-propan-2-ylphenyl) 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)13-8-10-14(11-9-13)20-17(18)15-6-4-5-7-16(15)19-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUAYFDDKTZDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)
![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)
![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)
![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)
![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)


![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)
![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)


![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)